Dimethyl isophthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGOYPQMJFJDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027402 | |
| Record name | Dimethyl isophthalate | |
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Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [HSDB] Chips; [MSDSonline] | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester | |
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| Record name | Dimethyl isophthalate | |
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Boiling Point |
282 °C | |
| Record name | DIMETHYL ISOPHTHALATE | |
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Flash Point |
280 °F (138 °C) (Closed cup) | |
| Record name | DIMETHYL ISOPHTHALATE | |
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Solubility |
Slightly soluble in alcohol., In water, 290 mg/L, temperature not specified | |
| Record name | DIMETHYL ISOPHTHALATE | |
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Density |
1.194 g/cu cm at 20 °C | |
| Record name | DIMETHYL ISOPHTHALATE | |
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Vapor Pressure |
0.00963 [mmHg], 9.63X10-3 mm Hg at 25 °C /estimated/ | |
| Record name | Dimethyl isophthalate | |
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| Record name | DIMETHYL ISOPHTHALATE | |
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Color/Form |
Needles from dilute alcohol, ... Solid at room temperature. | |
CAS No. |
1459-93-4 | |
| Record name | Dimethyl isophthalate | |
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| Record name | Dimethyl isophthalate | |
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| Record name | DIMETHYL ISOPHTHALATE | |
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| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester | |
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| Record name | Dimethyl isophthalate | |
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| Record name | Dimethyl isophthalate | |
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| Record name | DIMETHYL ISOPHTHALATE | |
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| Record name | DIMETHYL ISOPHTHALATE | |
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Melting Point |
67.5 °C | |
| Record name | DIMETHYL ISOPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |
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Synthetic Methodologies and Reaction Pathway Elucidation for Dimethyl Isophthalate
Classical and Contemporary Synthesis Routes
The production of dimethyl isophthalate (B1238265) is predominantly achieved through two main chemical processes: direct esterification of isophthalic acid and transesterification of other esters.
Esterification: The most common method for synthesizing dimethyl isophthalate is the Fischer esterification of isophthalic acid with methanol (B129727). Current time information in Bangalore, IN. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄). The process involves refluxing a mixture of isophthalic acid in excess methanol with a catalytic amount of acid. Current time information in Bangalore, IN.sci-hub.box The equilibrium of the reaction is driven towards the product side by using an excess of methanol. After the reaction is complete, the mixture is often poured into ice-cold water to precipitate the solid this compound. Current time information in Bangalore, IN.sci-hub.box A subsequent wash with a weak base, like sodium bicarbonate solution, is employed to neutralize and remove any remaining acid catalyst and unreacted isophthalic acid. Current time information in Bangalore, IN. The final product is then filtered and washed to achieve high purity, with a characteristic melting point between 64-68°C. sci-hub.box
Key parameters influencing the efficiency of the esterification reaction include temperature control, which is typically maintained at reflux (around 64–67°C) to ensure a sufficient reaction rate without excessive volatilization of methanol, and the molar ratio of reactants.
Transesterification: Transesterification is another vital process, not only for the synthesis of this compound itself but more significantly for its use in producing other valuable chemicals and polymers. acs.org This process involves the exchange of the methyl group of DMIP with another alcohol's organic group. acs.org For instance, DMIP is a crucial intermediate in the synthesis of high-molecular-weight polyesters, such as poly(ethylene terephthalate) (PET), through transesterification with a diol like ethylene (B1197577) glycol. acs.orgacs.org In this reaction, methanol is produced as a byproduct and is typically removed by distillation to drive the reaction to completion. acs.orgconicet.gov.ar
The transesterification of DMIP can also be used to produce other specialty esters. For example, diallyl isophthalate can be synthesized by reacting this compound with allyl alcohol. researchgate.net This reaction is catalyzed and requires the removal of methanol to shift the equilibrium towards the desired diallyl ester.
| Reaction Type | Reactants | Catalyst/Conditions | Key Features |
| Esterification | Isophthalic Acid, Methanol | H₂SO₄ (catalyst), Reflux temperature (64-67°C) | Excess methanol used to drive equilibrium; product precipitated in water and neutralized. Current time information in Bangalore, IN.sci-hub.box |
| Transesterification | This compound, Diol (e.g., Ethylene Glycol) | Zinc Acetate, Heat | Used to produce high-molecular-weight polyesters; methanol byproduct is removed. acs.orgconicet.gov.ar |
| Transesterification | This compound, Allyl Alcohol | K₂CO₃, 90–145°C | Produces specialty esters like diallyl isophthalate; involves continuous methanol removal. |
Base catalysts are particularly effective in transesterification reactions. acs.org They function by deprotonating the alcohol, thereby increasing its nucleophilicity. acs.org Alkali metal alkoxides, such as sodium methoxide, and alkali metal carbonates, like potassium carbonate (K₂CO₃), are common base catalysts. researchgate.net In the synthesis of diallyl isophthalate from DMIP and allyl alcohol, potassium carbonate has been used effectively at concentrations of 0.5–1.5 wt%, achieving over 99% conversion. A key advantage of optimizing catalyst use is the potential reduction of side reactions and unwanted color formation, which can be prevalent when using larger catalyst quantities. researchgate.net
Enzymatic catalysis represents a green and highly selective alternative to traditional chemical catalysis for polyester (B1180765) synthesis. nih.gov Lipases, a class of hydrolytic enzymes, have been shown to effectively catalyze polycondensation reactions between diesters like this compound and various diols under mild, solvent-free, or organic solvent conditions. sci-hub.boxnih.govnih.gov
Immobilized Candida antarctica lipase (B570770) B (CALB, often sold as Novozym 435) is a particularly robust and efficient biocatalyst for these reactions. nih.govmdpi.com It can catalyze the polymerization of dimethyl esters with diols to produce linear polyesters. nih.gov For example, the lipase-catalyzed polycondensation of dimethyl terephthalate (B1205515) (a structural isomer of DMIP) with diethylene glycol has been studied, demonstrating the potential for these enzymes to create specific polymer structures, including macrocycles. acs.orgnih.gov The enzymatic approach is advantageous due to its high selectivity, which minimizes side reactions, and its operation under mild temperatures (typically 45-95°C), reducing energy consumption and thermal degradation of products. nih.govmdpi.com
| Catalyst Type | Example Catalyst | Reaction Application | Mechanism/Key Findings |
| Base Catalyst | Potassium Carbonate (K₂CO₃) | Transesterification of DMIP with allyl alcohol | Increases nucleophilicity of the alcohol; achieves high conversion (>99%) at low catalyst loading. |
| Enzyme (Lipase) | Candida antarctica Lipase B (CALB) | Polycondensation of DMIP with diols | Green, highly selective catalysis under mild conditions; can produce linear polyesters and macrocycles. nih.govnih.govnih.gov |
Catalytic Approaches in this compound Synthesis
Selective Functionalization and Derivatization Strategies
Modifying the chemical structure of this compound through selective functionalization provides a pathway to novel molecules with tailored properties for advanced applications.
The aromatic ring of this compound is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups, including halogens.
Halo-derivatives: The synthesis of halogenated dimethyl isophthalates has been successfully demonstrated. For instance, dimethyl 5-bromoisophthalate can be prepared by the direct bromination of this compound using bromine (Br₂) in the presence of fuming sulfuric acid at elevated temperatures (120°C). google.com This method allows for the selective introduction of a bromine atom onto the benzene (B151609) ring. google.com Similarly, researchers have explored the synthesis and polymorphic behavior of dimethyl 5-bromoisophthalate and dimethyl 5-iodoisophthalate, which were obtained via sublimation techniques. acs.org The bromination of this compound can also be catalyzed by iron or aluminum bromide to produce derivatives like dimethyl 2,5-dibromoisophthalate. These halogenated intermediates are valuable for synthesizing polymers, heterocyclic compounds, and other functional materials due to the reactivity of the carbon-halogen bond in substitution and coupling reactions.
Other substituted derivatives, such as this compound-5-sodium sulfonate, are important industrial monomers. They are synthesized via a multi-step process involving sulfonation of isophthalic acid, followed by esterification with methanol and neutralization. google.com The introduction of functional groups like halogens or sulfonate moieties significantly alters the physical and chemical properties of the parent molecule, enabling its use in specialized polymers with enhanced characteristics. google.com The synthesis of alkynyl-derivatives represents another route to functionalized DMIP, though specific methodologies for its direct alkynylation are less commonly documented than for halogenation.
Regioselective Modifications of the Isophthalate Core
Regioselective modification of the this compound core involves chemical reactions that target a specific position on the aromatic ring, enabling the synthesis of functionalized derivatives. These modifications are crucial for creating bespoke molecules for applications ranging from advanced polymers to molecular switches.
A prominent example of such a modification is the synthesis of 5-substituted derivatives of isophthalic acid starting from dimethyl 5-hydroxyisophthalate (HIP). nih.gov The reaction of HIP with an epoxide, such as allyl glycidyl (B131873) ether (AGE), in the presence of a base catalyst proceeds with high regioselectivity. The reaction involves the nucleophilic attack of the phenolic oxygen of HIP on the less sterically hindered carbon of the epoxide's oxirane ring. nih.gov This process can be conducted efficiently without a solvent, yielding ether-ester products that can be subsequently hydrolyzed to the corresponding 5-substituted isophthalic acids. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Key Outcome | Reference |
|---|---|---|---|---|
| Dimethyl 5-hydroxyisophthalate (HIP) | Allyl glycidyl ether (AGE) | Base Catalyst | Highly regioselective attack at the less substituted side of the oxirane ring, forming a 5-substituted ether-ester. | nih.gov |
Another significant application of regioselective modification is in the synthesis of complex molecular architectures. For instance, regioselective nucleophilic alkylation of a 5-substituted this compound serves as a key step in developing a workable synthetic route for preparing 2,7-alkyne-functionalized dihydropyrenes, which are investigated as molecular switches. researchgate.net
Furthermore, functionalization can be achieved by introducing a sulfonate group. The synthesis of this compound-5-sodium sulfonate is achieved through the sulfonation of isophthalic acid, followed by esterification. google.com This process highlights a regioselective sulfonation at the 5-position of the isophthalate ring, a position activated by the two carboxyl groups. The subsequent esterification with methanol yields the desired functionalized this compound derivative. google.com
Reaction Mechanism and Kinetic Studies Pertaining to this compound Synthesis
The synthesis of this compound is primarily achieved through the direct esterification of isophthalic acid with methanol or via transesterification of another ester. The efficiency and outcome of these syntheses are governed by their underlying reaction mechanisms and kinetics, which are highly sensitive to the chosen reaction conditions.
The selectivity and yield of this compound are critically dependent on parameters such as temperature, catalyst, pressure, and reactant stoichiometry. While specific kinetic data for this compound is limited, extensive research on its isomer, dimethyl terephthalate (DMT), provides transferable insights into the influence of these conditions. tandfonline.commdpi.com
Temperature: In the direct esterification of isophthalic acid, the reaction is typically conducted at the reflux temperature of methanol (64–67°C) to maintain reaction kinetics while preventing the volatilization of the alcohol. For similar esterification reactions under pressure, increasing the temperature generally accelerates the reaction rate and increases the conversion of the diacid. mdpi.com However, excessively high temperatures can lead to decreased selectivity due to the formation of by-products. For the esterification of terephthalic acid, selectivity for the dimethyl ester was found to peak at 200°C before declining. mdpi.com
Catalyst: Acid catalysts, such as concentrated sulfuric acid (typically 0.5–1% v/v), are commonly used to protonate the carbonyl group of isophthalic acid, increasing its electrophilicity for attack by methanol. chemicalbook.com In transesterification reactions, various catalysts including titanium isopropoxide have proven effective. tandfonline.com Zeolite catalysts are also employed, offering advantages in terms of reusability and shape selectivity, which can minimize the formation of by-products. mdpi.com
Reactant Ratio: The esterification of isophthalic acid is a reversible reaction. To drive the equilibrium toward the formation of this compound, an excess of methanol is typically used. chemicalbook.com Studies on the analogous synthesis of DMT from terephthalic acid (PTA) have shown that an optimal reactant ratio exists; a PTA-to-methanol mass-to-volume ratio of 1:30 (g/mL) provided the best yield and selectivity. mdpi.com An excessive amount of alcohol can dilute the catalyst concentration, reducing its effectiveness. mdpi.com
Pressure: In a closed system, increasing the reaction pressure can significantly enhance the yield and selectivity. For the synthesis of DMT, increasing pressure led to a rapid rise in both metrics. mdpi.com This is partly because higher pressure keeps the methanol in the liquid phase at temperatures above its normal boiling point, increasing the concentration of the reactant in the reaction medium.
| Parameter | Condition | Effect on Yield and Selectivity | Reference |
|---|---|---|---|
| Temperature | Increase from 160°C to 200°C | Increases conversion rate and yield. Selectivity peaks at an optimal temperature (e.g., 200°C for DMT) and then decreases. | mdpi.com |
| Catalyst | 0.5–1% v/v H₂SO₄ | Optimizes protonation for direct esterification without promoting side reactions. | |
| Reactant Ratio (Acid:Methanol) | Increasing methanol excess | Drives equilibrium toward product formation. An optimal ratio exists beyond which catalyst dilution reduces yield. | mdpi.com |
| Pressure | Increase up to 1 MPa | Increases yield and selectivity by maintaining reactant concentration at higher temperatures. | mdpi.com |
Esterification Mechanism: The direct synthesis of this compound from isophthalic acid and methanol in the presence of an acid catalyst follows the Fischer esterification mechanism. The process involves two sequential esterification steps.
The carboxylic acid's carbonyl oxygen is protonated by the acid catalyst, enhancing the carbonyl carbon's electrophilicity.
A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
This results in the formation of a tetrahedral intermediate.
A proton is transferred from the methanol-derived hydroxyl group to one of the original hydroxyl groups, forming a good leaving group (water).
The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the mono-methyl isophthalate.
The process is repeated on the second carboxylic acid group to form this compound.
Kinetic studies on the related synthesis of dimethyl phthalate show the reaction is first-order with respect to the monomethyl phthalate intermediate, supporting a stepwise reaction pathway. researchgate.net
Transesterification Mechanism: Transesterification involves the exchange of an alkoxy group of an ester with an alkoxy group from another alcohol. The reaction can be catalyzed by either an acid or a base. wikipedia.orgbyjus.com
Acid-Catalyzed Mechanism: Similar to Fischer esterification, the acid catalyst protonates the carbonyl oxygen of the starting ester. The incoming alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Proton transfer and elimination of the original alcohol yield the new ester. wikipedia.orgbyjus.com This process is central to the industrial production of polyesters, such as the reaction between dimethyl terephthalate and ethylene glycol. wikipedia.org
Advanced Materials Science: Polymerization and Application of Dimethyl Isophthalate Derived Systems
Polymeric Materials Design and Synthesis with Dimethyl Isophthalate (B1238265) as a Monomer
Dimethyl isophthalate is a key intermediate in the synthesis of various polyester (B1180765) resins, offering a pathway to high-quality fibers, films, and engineering plastics with improved clarity and structural strength. tecnosintesi.com Its incorporation into polymer chains allows for the modification of properties such as melting point, crystallinity, and gas barrier characteristics.
Synthesis of Polyester Resins Utilizing this compound
The synthesis of polyester resins often involves melt polycondensation or transesterification processes where this compound is a key reactant. google.comgoogle.com It can be used in conjunction with other dicarboxylic acids or their esters, and various diols to create a wide array of copolymers with specific attributes. google.com
The incorporation of isophthalate units into the poly(ethylene terephthalate) (PET) backbone is a common strategy to modify its properties. mdpi.com This is typically achieved through the copolymerization of dimethyl terephthalate (B1205515) (DMT), ethylene (B1197577) glycol (EG), and this compound (DMI) or isophthalic acid (IPA). core.ac.ukacs.org The introduction of isophthalate units disrupts the regularity of the PET chain, leading to a decrease in crystallinity and melting temperature. core.ac.ukresearchgate.net For instance, copolyesters with more than 25% isophthalic units are found to be amorphous. core.ac.uk This modification is advantageous for applications requiring improved clarity and processability, such as in blow-molded bottles and films. tecnosintesi.com
The synthesis can be carried out via a two-step melt polycondensation process, involving transesterification followed by polycondensation. acs.org Catalysts like tetrabutyl titanate are often employed to facilitate the reaction. acs.org The resulting poly(ethylene terephthalate-co-isophthalate) (PETI) copolymers exhibit a random distribution of isophthalate units along the polymer chain. core.ac.uk
Table 1: Effect of Isophthalate Content on Thermal Properties of PET Copolymers
| Isophthalic Unit Content (mol%) | Melting Temperature (°C) | Glass Transition Temperature (°C) | Crystallinity |
| 0 (PET) | High | ~80 | Crystalline |
| Low (<25) | Decreased | Slightly Affected | Reduced |
| >25 | Not Applicable | Between PET and PEI | Amorphous |
This compound is instrumental in producing high molecular weight polyester fibers through the process of transesterification with a glycol. tecnosintesi.com This method is advantageous as it allows for the creation of polymers with desirable properties for fiber applications. The synthesis of high molecular weight polyesters can also be achieved through a two-step process of preparing a prepolymer with a specific intrinsic viscosity and then polymerizing it in the solid state. google.com While specific examples focusing solely on DMI for high molecular weight fibers are not abundant in the provided results, the general principles of polyester synthesis suggest its utility in this area. Aliphatic polyesters with high number-average molecular weights have been synthesized via polycondensation of dimethyl esters with diols, a process that can be adapted for aromatic esters like DMI. researchgate.net
This compound is a significant component in the development of engineering plastics. tecnosintesi.com Its use, often in conjunction with dimethyl terephthalate, contributes to the production of materials with enhanced performance characteristics. researchgate.net For example, unsaturated polyester resins modified with isophthalic acid (derived from DMI) exhibit improved mechanical properties, higher resistance to elevated temperatures, and better chemical resistance compared to those modified with phthalic anhydride. google.comchalcogen.ro The use of a mixture of dimethyl esters, including this compound, can simplify the production process of these resins due to lower melting points and higher reactivity compared to the corresponding acids. google.com
Performance Enhancement and Structure-Property Relationships in this compound-Modified Polymers
The incorporation of this compound into polymer structures has a profound impact on their physical and performance characteristics. The relationship between the chemical structure, processing, and final properties is a key area of study in polymer science. mdpi.comdoabooks.orguniroma2.it
Blending small amounts of this compound with polymers like PET can significantly improve their barrier properties to gases such as oxygen and carbon dioxide. researchgate.netacs.org This enhancement is attributed to a reduction in the fractional free volume of the polymer matrix. acs.org Positron Annihilation Lifetime Spectroscopy (PALS) has been used to demonstrate that the incorporation of DMI leads to a decrease in the free volume size and distribution within the polymer. acs.orgresearchgate.net
The reduction in permeability is primarily due to a decrease in the diffusivity of gas molecules, which is consistent with the observed decrease in free volume and a reduction in the mobility of the polymer chains. acs.org Interestingly, at similar loading levels, this compound has been shown to provide a more significant improvement in barrier properties compared to its isomer, dimethyl terephthalate. acs.orgkisti.re.kr This highlights the unique influence of the meta-substitution pattern of the isophthalate structure on the packing of polymer chains.
Table 2: Effect of this compound (DMI) on Gas Barrier Properties of PET
| Additive (at similar wt%) | Change in Fractional Free Volume | Change in Gas Permeability |
| This compound (DMI) | Reduction | Substantial Improvement (Decrease) |
| Dimethyl Terephthalate (DMT) | Reduction | Improvement (Decrease) |
Data synthesized from multiple sources. acs.orgkisti.re.kr
Modulation of Mechanical and Thermomechanical Attributes
The incorporation of this compound into polymer backbones significantly influences their mechanical and thermomechanical behavior. The non-linear geometry of the isophthalate unit, compared to its linear para-isomer (terephthalate), disrupts chain packing and alters intermolecular forces. This structural difference is a key factor in tuning the performance of polyester-based systems.
Research on poly(ethylene terephthalate) (PET) blended with small amounts of DMI as a low molecular weight diluent has shown a distinct impact on the polymer's dynamic mechanical properties. The presence of DMI was found to reduce the activation energy for mechanical relaxation, which is attributed to a decrease in the chain motion of PET. acs.org This suggests that DMI can modify the internal friction and energy dissipation characteristics of the material under stress.
In more complex systems, such as polymer blends containing an ionic liquid derivative, 1-hexadecyl-3-methyl imidazolium (B1220033) 1,3-dimethyl 5-sulfoisophthalate, the mechanical properties are substantially altered. nih.gov In blends with Polyvinyl Chloride (PVC), increasing the concentration of the isophthalate-derived ionic liquid led to an increase in the Strain at Break, indicating enhanced flexibility. nih.gov Conversely, in Polystyrene-Ethylene-Butylene-Styrene (SEBS) blends, the addition of the same ionic liquid resulted in a decrease in Young's Modulus, Tensile Stress, and Strain at Break, demonstrating a plasticizing or softening effect that varies with the polymer matrix. nih.gov
Table 1: Effect of Isophthalate-Derived Ionic Liquid (HdmimDMSIP) on Mechanical Properties of SEBS Blends
| IL Concentration (%) | Young's Modulus (MPa) | Tensile Stress (MPa) | Strain at Break (%) |
| 0 | 25.3 ± 1.3 | 10.0 ± 0.5 | 700 ± 20 |
| 1 | 22.1 ± 1.1 | 8.5 ± 0.4 | 650 ± 15 |
| 5 | 18.9 ± 0.9 | 7.0 ± 0.3 | 600 ± 15 |
| 10 | 15.2 ± 0.8 | 5.5 ± 0.3 | 550 ± 10 |
| Data sourced from a study on SEBS blends loaded with 1-hexadecyl-3-methyl imidazolium 1,3-dimethyl 5-sulfoisophthalate. nih.gov |
Effects on Crystallinity and Optical Characteristics of Polymeric Systems
When used as a co-monomer with terephthalate units, isophthalic acid disrupts the regularity of the polymer chain, which suppresses crystallization. In the production of poly(ethylene terephthalate-co-isophthalate), the inclusion of isophthalate units interferes with crystal formation, which can enhance the transparency of the final product. google.comresearchgate.net Research has shown that isophthalic acid copolymerization suppresses orientation-induced crystallization during spinning and drawing processes. researchgate.net This disruption can be beneficial for applications requiring high optical clarity, such as beverage bottles and packaging films. google.comacs.org For instance, copolyesters of PET modified with isosorbide (B1672297) have been shown to maintain excellent transparency, with up to 90% light transmittance. acs.org Similarly, blending small amounts of DMI into PET can reduce the fractional free volume of the polymer's amorphous phase without significantly altering the crystalline phase. acs.orgresearchgate.net
Biodegradable Polymer Research Incorporating Isophthalate Derivatives
Isophthalate derivatives are being explored for their potential to modify and enhance the properties of biodegradable polymers. While aliphatic polyesters are known for their biodegradability, they often lack the mechanical strength and thermal stability required for many applications. mdpi.com Incorporating aromatic units, such as isophthalates, can improve these properties. mdpi.comnih.gov
Research has shown that aromatic polyanhydrides, like poly(isophthalic anhydride), exhibit greater hydrolytic stability and slower degradation rates due to the presence of the aromatic ring. nih.gov In the development of novel biodegradable polymers, isophthalic acid prepolymers have been copolymerized with modified amino acid derivatives to produce high molecular weight polyanhydrides and polyesters. google.com
Furthermore, copolyesters such as poly(butylene carbonate-co-isophthalate) have been synthesized to create sustainable packaging materials. Studies have found that increasing the number of isophthalate units in copolyesters makes them less likely to crystallize perfectly. researchgate.net The addition of this compound groups to these systems has been reported to improve thermal stability and optical qualities. researchgate.net
Enzymatic Polymerization Routes to Biodegradable Oligoesters
Green chemistry principles have spurred research into enzymatic polymerization as a sustainable method for producing polymers. This approach offers mild reaction conditions and high selectivity. The enzyme Candida antarctica lipase (B570770) B (CALB) has been successfully used to catalyze the synthesis of aromatic-aliphatic oligoesters from commercially available monomers, including this compound. nih.govresearchgate.net
In a systematic study, DMI was polymerized with various linear polyols. nih.govresearchgate.net The reaction solvent was found to play a crucial role, with toluene (B28343) enabling the highest monomer conversions. nih.gov Specifically, the reaction of DMI with 1,4-butanediol (B3395766) and 1,10-decanediol (B1670011) achieved monomer conversions of 88% and 87%, respectively. nih.govresearchgate.net The enzymatic polymerization of DMI with 1,10-decanediol yielded oligoesters with a weight average molecular weight (Mw) as high as 1512 Da. nih.govresearchgate.net These enzymatically synthesized oligoesters have potential applications as raw materials for personal care products or as building blocks for creating more complex block co-polymers. nih.gov
Table 2: Enzymatic Polymerization of this compound (DMI) with Diols using Candida antarctica lipase B
| Diol | Solvent | Monomer Conversion (%) | Resulting Oligomer Mw (Da) |
| 1,4-Butanediol | Toluene | 88 | Not Specified |
| 1,10-Decanediol | Toluene | 87 | 1512 |
| Data sourced from a study on the enzymatic synthesis of aromatic-aliphatic oligoesters. nih.govresearchgate.net |
Specialized Material Applications
Role as a Plasticizer in Polymer Matrices (e.g., Cellulose (B213188) Esters, Rubbers)
Plasticizers are additives that increase the flexibility and processability of polymeric materials. This compound and its isomer dimethyl phthalate (B1215562) (DMP) are polar esters that can function as plasticizers for polar polymers like cellulose esters. kinampark.com Cellulose acetate, for example, has limited compatibility with many standard plasticizers and requires highly active ones to prevent exudation from the polymer film. nagase.com Polar esters like dimethyl phthalate and diethyl phthalate are effective in plasticizing cellulose acetate, reducing its brittleness and improving its film-forming properties. kinampark.comtoxicdocs.org The addition of these plasticizers helps to lower the melt temperature and viscosity of cellulose esters, which is crucial for melt processing. google.com While DMP is more commonly cited, the similar polar ester structure of DMI makes it suitable for such applications where compatibility with a polar polymer matrix is essential.
Advanced Composite Materials Development
This compound serves as a precursor for unsaturated polyester resins, which are a critical component of many advanced composite materials. researchgate.net These resins, when combined with reinforcing fibers like fiberglass, form strong, lightweight materials used in a wide range of applications. The isophthalic acid moiety provides good chemical resistance and mechanical properties to the final cured composite. The closely related isomer, dimethyl terephthalate (DMT), is also used in the production of resins for coatings, adhesives, and fiberglass-reinforced composites. dei.so Furthermore, the biodegradable oligoesters synthesized enzymatically from DMI can be further functionalized, opening pathways for their use in creating novel photo- or radical-polymerized composite systems. nih.gov
Functionalized this compound Derivatives in Supramolecular Frameworks
The strategic functionalization of this compound (DMI) serves as a powerful tool in supramolecular chemistry and crystal engineering for the construction of complex, ordered architectures. By introducing specific functional groups onto the isophthalate ring, typically at the 5-position, chemists can precisely control the non-covalent interactions that govern the self-assembly of molecules. These interactions, including hydrogen bonding, halogen bonding, and π–π stacking, dictate the dimensionality, topology, and ultimately the properties of the resulting supramolecular frameworks, such as metal-organic frameworks (MOFs) and coordination polymers. unibo.itnih.govcd-bioparticles.netnih.gov
The introduction of substituents allows DMI derivatives to act as programmable tectons—fundamental building blocks—in the design of advanced materials. tandfonline.com The nature of the functional group, whether a simple halogen, an alkyne, a methyl, or a hydroxyl group, significantly influences the geometry and connectivity of the final assembly. nih.govnih.gov This tailored approach enables the creation of materials with specific structural motifs and potential applications in areas like gas sorption, separation, and photoluminescence. nih.govrsc.org
Research Findings on Specific Derivatives
Detailed crystallographic studies on functionalized DMI derivatives reveal how subtle changes in molecular structure translate into diverse supramolecular architectures. For instance, the crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate demonstrate distinct packing arrangements driven by different primary interactions. nih.goviucr.org
In dimethyl 5-iodoisophthalate, the molecule adopts a twisted conformation. Its crystal structure is stabilized by a three-dimensional network of C—H⋯O hydrogen bonds and, notably, I⋯O halogen bonds. nih.goviucr.org In contrast, the dimethyl 5-ethynylisophthalate molecule is perfectly planar. In the crystalline state, these molecules are connected into infinite one-dimensional strands through C—H⋯O hydrogen bonds involving the ethynyl (B1212043) proton. These strands are further organized into two-dimensional aggregates via π–π stacking interactions. nih.goviucr.org
| Parameter | Dimethyl 5-iodoisophthalate | Dimethyl 5-ethynylisophthalate |
| Molecular Conformation | Twisted | Planar |
| Primary Interactions | C—H⋯O hydrogen bonds, I⋯O halogen bonds | C—H⋯O hydrogen bonds, π–π stacking |
| Supramolecular Structure | 3D Network | 2D Aggregates |
| Space Group | Pna2₁ | Pnma |
Data sourced from references nih.goviucr.org.
The influence of functional groups extends to the construction of coordination polymers. Research on cadmium-based polymers using 5-methylisophthalic acid and 5-hydroxyisophthalic acid (derived from their corresponding dimethyl esters) shows that the identity of the substituent group at the 5-position is a determining factor in the final structure. nih.gov When all other reaction conditions are kept identical, the methyl-substituted linker yields a two-dimensional square lattice (sql) network, while the hydroxyl-substituted linker results in a more complex (3,5)-connected two-dimensional network. nih.gov
| Linker (Isophthalate Derivative) | Metal Ion | Resulting Network Topology | Point Symbol |
| 5-Methylisophthalate | Cd(II) | 2D sql net | Not specified |
| 5-Hydroxyisophthalate | Cd(II) | 2D (3,5)-connected network | (6³)(5⁵6⁴7) |
Data sourced from reference nih.gov.
Furthermore, functionalized DMI and its isomers are central to the study of host-guest chemistry, a cornerstone of supramolecular science. The selective binding of polyester monomers by cyclodextrins highlights the potential for supramolecular separation processes. rsc.orgresearchgate.net Titration measurements have quantified the binding affinities (Kb) between DMI and different cyclodextrins. These studies reveal that cyclodextrins exhibit a clear preference for binding terephthalate isomers over isophthalate isomers, a selectivity that is crucial for purifying recycled polyester feedstocks. rsc.orgresearchgate.netuakron.edu For example, α-cyclodextrin binds to dimethyl terephthalate with a significantly higher affinity than to DMI. rsc.orgresearchgate.net
| Host Molecule | Guest Molecule | Binding Constant (Kb) in M⁻¹ |
| α-Cyclodextrin | Dimethyl terephthalate | 328 |
| α-Cyclodextrin | This compound | 55 |
| β-Cyclodextrin | Dimethyl terephthalate | 923 |
| β-Cyclodextrin | This compound | 343 |
Data sourced from references rsc.orgresearchgate.net.
These findings collectively underscore the principle that modifying the periphery of the this compound molecule provides a reliable strategy for directing molecular self-assembly, leading to a diverse range of supramolecular frameworks with predictable structures and tunable properties.
Supramolecular Chemistry and Intermolecular Interactions of Dimethyl Isophthalate
Crystal Engineering and Supramolecular Aggregation of Dimethyl Isophthalate (B1238265) Derivatives
Crystal engineering with dimethyl isophthalate and its derivatives involves the design and synthesis of solid-state structures with desired properties, which are governed by the interplay of various intermolecular forces. The parent this compound crystallizes in a manner where two conformationally similar molecules exist in the asymmetric unit, each participating differently in non-covalent bonding to form complex supramolecular architectures. nih.goviucr.orgiucr.org
The solid-state architecture of this compound and its substituted derivatives is significantly influenced by a combination of hydrogen bonding and π-π stacking interactions. nih.govlew.rorsc.org In the crystal structure of the parent this compound, one of the independent molecules forms linear strands through C—Haryl⋯O=C hydrogen bonds. nih.goviucr.orgiucr.org These strands are then associated through π-π arene stacking. The other molecule forms helical strands stabilized by C—Haryl⋯O=C bonds between molecules related by a twofold screw axis, with these helices also being stabilized by π-π stacking forces. nih.goviucr.orgiucr.org
Table 1: Intermolecular Interactions in this compound Derivatives
| Compound | Key Intermolecular Interactions | Supramolecular Aggregation |
|---|---|---|
| This compound | C—Haryl⋯O=C hydrogen bonds, π-π stacking | Linear and helical strands forming a complex 3D network nih.goviucr.orgiucr.org |
| Dimethyl 5-iodoisophthalate | C—H⋯O=C hydrogen bonds, I⋯O=C interactions | 3D supramolecular network nih.goviucr.orgnih.gov |
Host-Guest Recognition and Separation Strategies
Host-guest chemistry provides a promising avenue for the separation of closely related isomers, a significant challenge in chemical processing. uakron.edursc.org The specific molecular geometry of this compound allows for its selective recognition by host molecules, particularly cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity. researchgate.netnih.gov This principle is applied in strategies to separate it from its isomers, such as dimethyl terephthalate (B1205515) (DMT), which is a crucial step in polyester (B1180765) recycling. uakron.edursc.org
Cyclodextrins (CDs) are widely used as host molecules in separation science due to their ability to form inclusion complexes with guest molecules that fit within their cavity. researchgate.netnih.govworldscientific.com The separation of this compound from its para-isomer, dimethyl terephthalate, can be achieved using different types of cyclodextrins, primarily α-cyclodextrin (α-CD) and β-cyclodextrin (β-CD). rsc.orgnih.gov The formation of these host-guest complexes is driven by favorable non-covalent interactions, including hydrophobic and van der Waals forces, between the ester and the cyclodextrin's apolar cavity. nih.govnih.gov
Studies have shown that both α-CD and β-CD can form 1:1 stoichiometric complexes with this compound and dimethyl terephthalate. nih.gov The differing binding affinities between the isomers and the cyclodextrins form the basis for their separation. rsc.org For instance, crosslinked cyclodextrin (B1172386) polymers have been developed as adsorbents that can effectively remove these monomers from solutions. rsc.orgresearchgate.net
The selectivity of cyclodextrins towards this compound versus its isomers is quantified by their binding constants (Kb). rsc.orgnih.gov Thermodynamic studies, often conducted using fluorescence spectroscopy and isothermal titration calorimetry, reveal the stability of the formed inclusion complexes. nih.govnih.gov Van der Waals interactions are considered a primary driving force for the complexation. nih.gov
Research has demonstrated that β-cyclodextrin generally exhibits stronger binding with both dimethyl terephthalate and this compound compared to α-cyclodextrin. rsc.orgnih.gov However, the selectivity can vary. One study found that β-CD binds more favorably with DMT (Kb = 923 M−1) than with DMIP (Kb = 343 M−1) at 25 °C. rsc.org Conversely, another investigation highlighted that α-cyclodextrin binds dimethyl terephthalate approximately six times more strongly (Kb = 328 M−1) than this compound (Kb = 55 M−1), indicating a significant selectivity for the terephthalate isomer with the smaller α-CD cavity. rsc.orgresearchgate.net These differences in binding affinity are attributed to the geometric fit between the guest molecule and the host cavity, which influences the enthalpy and entropy changes during complexation. nih.gov
Table 2: Binding Constants (Kb) for Dimethyl Phthalate (B1215562) Isomers with Cyclodextrins at 25 °C
| Host Molecule | Guest Molecule | Binding Constant (Kb) in M-1 | Reference |
|---|---|---|---|
| α-Cyclodextrin | Dimethyl terephthalate | 328 | rsc.orgresearchgate.net |
| α-Cyclodextrin | This compound | 55 | rsc.orgresearchgate.net |
| β-Cyclodextrin | Dimethyl terephthalate | 923 | rsc.org |
Environmental Fate and Bioremediation Research of Dimethyl Isophthalate
Environmental Distribution and Transport Processes
The environmental distribution of Dimethyl isophthalate (B1238265) is governed by its physicochemical properties and various transport processes. Modeling is a key tool used to predict its partitioning in different environmental compartments. The EPIWIN (Estimation Programs Interface for Windows) suite of models is frequently used for this purpose.
A Mackay-type, EPIWIN Level III fugacity model, which predicts the distribution of a chemical in a standardized model environment, indicates that DMIP will predominantly partition to water and soil. epa.gov Following an equal emission rate to air, water, and soil, the model predicts the following distribution: epa.gov
Water: 28.2%
Soil: 70.6%
Air & Sediment: No appreciable distribution epa.gov
The stability of DMIP in the environment is also a critical factor. Abiotic degradation processes are generally slow. d-nb.info Modeling with EPIWIN's AOPWIN suggests a moderate rate of degradation in the atmosphere upon exposure to ambient light, with a photo-oxidation half-life of approximately 16.8 days (assuming a 12-hour day). epa.gov In aquatic environments, its stability is pH-dependent. The HYDROWIN model estimates the hydrolysis half-life at 25°C to be over 352 days at a neutral pH of 7, but this decreases to about 35 days at a more alkaline pH of 8, indicating that DMIP is relatively stable in water under typical environmental conditions. epa.gov
| Parameter | Predicted Value/Distribution | Model/Condition |
|---|---|---|
| Distribution to Water | 28.2% | EPIWIN Level III Fugacity Model |
| Distribution to Soil | 70.6% | EPIWIN Level III Fugacity Model |
| Photo-oxidation Half-life (Air) | 16.805 days | EPIWIN AOPWIN (12-hr day) |
| Hydrolysis Half-life (Water) | 352.118 days | EPIWIN HYDROWIN (25°C, pH 7) |
| Hydrolysis Half-life (Water) | 35.212 days | EPIWIN HYDROWIN (25°C, pH 8) |
Microbial Degradation Mechanisms and Pathways
Compared to slow abiotic processes, microbial degradation is a significantly faster and more effective mechanism for the removal of phthalate (B1215562) esters like DMIP from the environment. d-nb.info The primary step in the aerobic biodegradation of phthalate esters is the hydrolysis of the ester bonds by microbial enzymes. d-nb.infonih.gov
The initial and rate-limiting step in the microbial breakdown of DMIP is the hydrolysis of one of its two methyl ester linkages. This reaction is catalyzed by enzymes known as esterases or hydrolases, produced by a variety of microorganisms. nih.govresearchgate.net This enzymatic action transforms Dimethyl isophthalate into Monomethyl isophthalate (MMI). nih.govproquest.com Subsequently, a second hydrolysis step, also mediated by microbial esterases, cleaves the remaining ester bond, converting MMI into Isophthalic acid (IPA). nih.govproquest.com
Several bacterial strains have been identified that can initiate this degradation pathway, including Klebsiella oxytoca, Variovorax paradoxus, Xanthobacter sp., and species of Rhodococcus. ethz.ch Fungi, such as Aspergillus versicolor isolated from deep-sea sediments, have also demonstrated high efficiency in degrading DMIP, mediated by the production of esterases. researchgate.net
The sequential hydrolysis of DMIP results in the formation of key metabolic intermediates. The primary intermediate is Monomethyl isophthalate (MMI), which can accumulate temporarily in the environment or culture medium. nih.govhku.hk The subsequent hydrolysis of MMI yields Isophthalic acid (IPA). nih.govhku.hk IPA is a transitory intermediate that is further catabolized by microorganisms, ultimately leading to the cleavage of the aromatic ring and complete mineralization into carbon dioxide and water. nih.govproquest.com The degradation pathway is consistently identified across studies involving different microorganisms. proquest.comresearchgate.nethku.hk
Established Degradation Pathway of this compound: this compound (DMIP) → Monomethyl Isophthalate (MMI) → Isophthalic Acid (IPA) → Central Metabolic Pathways nih.govresearchgate.net
Research on the degradation of DMIP by the fungus Aspergillus versicolor IRM4 illustrates the transient nature of these intermediates. In one study, an initial DMIP concentration of 21.52 mg/L became undetectable within two days, coinciding with a rapid increase in the concentration of the intermediate, MMI, to 21.45 mg/L. researchgate.net
While some single microbial strains can degrade DMIP, research has shown that complete and efficient mineralization often requires the synergistic action of a microbial consortium. iwaponline.comresearchgate.net In these consortia, different species perform distinct and complementary roles in the degradation pathway. nih.goviwaponline.com
A well-documented example of this biochemical cooperation is the symbiotic relationship between Klebsiella oxytoca Sc and Methylobacterium mesophilicum Sr, both isolated from mangrove sediment. nih.govhku.hkhku.hk
Klebsiella oxytoca Sc is responsible for the initial step, rapidly transforming DMIP into MMI, which then accumulates in the medium as K. oxytoca cannot effectively degrade it further. nih.govhku.hk
Methylobacterium mesophilicum Sr , which is incapable of utilizing DMIP directly, efficiently degrades the MMI produced by K. oxytoca. nih.govhku.hk It transforms MMI into the intermediate IPA. nih.gov
Both strains are then capable of degrading IPA, leading to the complete mineralization of the original compound. nih.govhku.hk
This cooperative effort ensures the complete breakdown of DMIP, a process that neither organism can efficiently accomplish on its own. iwaponline.comhku.hk Studies involving a consortium of these two bacteria showed effective degradation of DMIP within eight days. hku.hkresearchgate.net This highlights that complex organic pollutants in natural environments are often catabolized by microbial communities rather than single species. hku.hkiwaponline.com
| Microorganism(s) | Role in Degradation | Degradation Step(s) |
|---|---|---|
| Klebsiella oxytoca Sc | Initiates degradation | This compound → Monomethyl isophthalate |
| Methylobacterium mesophilicum Sr | Degrades primary intermediate | Monomethyl isophthalate → Isophthalic acid |
| K. oxytoca & M. mesophilicum Consortium | Complete mineralization | Isophthalic acid → Mineralization |
| Variovorax paradoxus T4 | Complete degradation by a single strain | This compound → MMI → IPA → Mineralization |
| Aspergillus versicolor IRM4 | Fungal degradation | This compound → Monomethyl isophthalate |
Ecotoxicological Research Methodologies
To assess the potential environmental risk of chemicals like this compound, various ecotoxicological research methodologies are employed. Modern approaches, often termed New Approach Methodologies (NAMs), aim to reduce reliance on traditional animal testing while providing robust data for hazard and risk assessment. usda.govusda.gov These methodologies encompass a range of techniques:
In Vitro Assays: These methods use cultured cells or isolated tissue preparations to examine the effects of a chemical at a cellular or subcellular level. usda.govinchem.org For a compound like DMIP, these assays could be used to screen for mechanisms of toxicity, such as endocrine disruption.
Computational Models: In silico methods, including Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the toxicity of a chemical based on its molecular structure and physicochemical properties. usda.govusda.gov These models are valuable for prioritizing chemicals for further testing and for filling data gaps. epa.gov
Cell-Based Models and Organs-on-Chips: These advanced in vitro technologies use three-dimensional cell cultures or microfluidic devices that mimic the structure and function of tissues and organs. They offer a more physiologically relevant way to study the effects of chemical exposure compared to traditional 2D cell cultures. usda.govusda.gov
Risk Assessment Methodologies in Industrial Contexts
The risk assessment of industrial chemicals is a structured process designed to evaluate the potential for adverse effects on human health and the environment under specific exposure scenarios. inchem.orgicca-chem.org This process is founded on scientific analysis and considers both the intrinsic hazards of a substance and the potential for exposure. icca-chem.org The fundamental steps include:
Hazard Identification: This step involves identifying the intrinsic adverse effects a chemical can cause. It relies on a review of toxicological and ecotoxicological data from various sources, including in vitro studies, in vivo animal studies, and computational modeling. inchem.org
Dose-Response Assessment: This stage quantifies the relationship between the dose or level of exposure to a chemical and the incidence and severity of an adverse effect. inchem.org
Exposure Assessment: This involves estimating or measuring the magnitude, frequency, and duration of exposure to a chemical that may occur in different populations (e.g., workers, general public) and environmental compartments. inchem.org For industrial chemicals, this includes evaluating releases from manufacturing processes and uses. health.mil
Risk Characterization: In the final step, the information from the previous three steps is integrated to estimate the probability and severity of adverse effects occurring in a given population or ecosystem. mdpi.com This involves comparing estimated exposure levels with levels at which no adverse effects are expected. inchem.org
Techniques such as the Consequence/Likelihood Matrix may be used to analyze and prioritize risks, allowing for a systematic determination of whether risks are acceptable or require mitigation measures. mdpi.com
Advanced Analytical and Spectroscopic Characterization Techniques for Dimethyl Isophthalate Systems
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of dimethyl isophthalate (B1238265). Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.
In ¹H NMR spectroscopy, the aromatic protons of the benzene (B151609) ring and the protons of the methyl ester groups exhibit characteristic chemical shifts. The symmetry of the isophthalate molecule influences the appearance of the aromatic signals. For dimethyl isophthalate itself, the proton spectrum would show a singlet for the six equivalent protons of the two methyl groups and a complex multiplet pattern for the four aromatic protons.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound will display distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons attached to the ester groups, the other aromatic carbons, and the methyl carbons. The chemical shifts of these carbons are indicative of their electronic environment.
Table 1: Representative ¹³C NMR Chemical Shifts for Phthalate (B1215562) Esters
| Compound | Functional Group | Chemical Shift (ppm) |
|---|---|---|
| Dimethyl phthalate | C=O | 168.32 |
| C (aromatic, substituted) | 132.87 | |
| CH (aromatic) | 131.97, 128.31 | |
| -OCH₃ | 13.81 | |
| Diethyl phthalate | C=O | 167.09 |
| C (aromatic, substituted) | 132.35 | |
| CH (aromatic) | 131.45, 128.75 | |
| -O-CH₂ | 61.41 | |
| -CH₃ | 13.87 |
Data sourced from supporting information for a publication by The Royal Society of Chemistry. rsc.org
Vibrational and Electronic Spectroscopy Applications (e.g., FTIR, UV-Vis)
Vibrational and electronic spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are instrumental in identifying functional groups and studying the electronic transitions in this compound.
FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in this compound. The spectrum will prominently feature a strong absorption band corresponding to the C=O stretching of the ester groups. Other significant bands include those for C-O stretching, aromatic C=C stretching, and C-H stretching of the aromatic ring and methyl groups.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phthalate esters, including this compound, are expected to exhibit UV maxima in the regions of 230 nm and 270 nm, which correspond to π → π* transitions within the benzene ring and n → π* transitions of the carbonyl groups. alfachemic.com
Chromatographic Separation and Quantitative Analysis Methods
Chromatographic techniques are essential for the separation, identification, and quantitative analysis of this compound in various matrices. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.
Gas chromatography, often coupled with a mass spectrometer (GC-MS), provides excellent separation and sensitive detection of this compound. oregonstate.edumdpi.com The choice of the GC column's stationary phase is critical for achieving optimal separation from other phthalates and matrix components. gcms.cz GC with a flame ionization detector (GC-FID) is also a robust method for quantification. nih.govnih.gov
High-performance liquid chromatography is another powerful technique for the analysis of this compound, particularly for samples that are not suitable for GC analysis. nih.govgovst.edu Reversed-phase HPLC with a C18 column is a common approach, using a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com UV detection is frequently used for quantification. nih.govgovst.edu
Table 2: Chromatographic Methods for Phthalate Analysis
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection |
|---|---|---|---|
| GC-MS | Rtx-440, Rxi-XLB, Rxi-5ms, etc. | Helium | Mass Spectrometry |
| HPLC-UV | ACE-5 C18 | Acetonitrile/KH₂PO₄ (gradient) | UV at 230 nm |
| GC-FID | Capillary Column | Not specified | Flame Ionization |
Information compiled from various sources on phthalate analysis. gcms.cznih.govnih.gov
Thermal Characterization Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques are employed to investigate the thermal properties and stability of this compound and polymers derived from it.
Differential Scanning Calorimetry (DSC) is used to determine the melting point, glass transition temperature, and other phase transitions of a material. rroij.comiomcworld.orgnetzsch.com For this compound, a sharp endothermic peak corresponding to its melting point would be observed in a DSC thermogram. In the context of polymers containing this compound, DSC can reveal information about the polymer's crystallinity and thermal history.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. mdpi.com This technique is used to assess the thermal stability and decomposition profile of this compound and its related polymers. researchgate.net The TGA curve provides information on the temperature at which degradation begins, the rate of mass loss, and the amount of residual mass at the end of the analysis.
Crystallographic Analysis (e.g., X-ray Diffraction) of Derivatives and Adducts
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is known, XRD is invaluable for studying the crystal structures of its derivatives and adducts, providing insights into intermolecular interactions.
For instance, the crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate have been elucidated using X-ray diffraction. nih.gov These studies revealed how the substituent at the 5-position influences the molecular conformation and the supramolecular aggregation in the crystal lattice through interactions such as C—H⋯O hydrogen bonds and π–π stacking. nih.gov The analysis of such derivatives provides a deeper understanding of how modifications to the this compound core can be used to engineer specific solid-state properties. Similarly, the crystal structure of dimethyl 5-(benzylamino)isophthalate has also been determined, showcasing the utility of this technique for a range of derivatives. researchgate.net
Advanced Microscopy and Spectroscopic Imaging for Polymer Microstructure
When this compound is incorporated into polymers, a variety of advanced microscopy and spectroscopic imaging techniques can be employed to characterize the resulting microstructure. These techniques provide spatial information on the morphology, composition, and domain distribution within the polymer matrix.
Techniques such as light microscopy, electron microscopy (including scanning electron microscopy, SEM, and transmission electron microscopy, TEM), confocal microscopy, and atomic force microscopy (AFM) are indispensable for visualizing the structure of polymers at various length scales. azooptics.comazooptics.com For example, TEM can be used to visualize the phase-separated morphology in block copolymers containing this compound units. mdpi.com
Spectroscopic imaging, which combines spectroscopy with microscopy, can provide chemical maps of the polymer. For instance, confocal Raman microscopy can be used to map the distribution of different chemical components within a polymer blend or composite containing this compound-based polymers. These advanced techniques are critical for establishing structure-property relationships in polymeric materials derived from this compound.
Computational Chemistry and Theoretical Modeling of Dimethyl Isophthalate
Molecular Dynamics and Quantum Chemical Calculations for Reaction Mechanisms
The study of reaction mechanisms through computational methods like molecular dynamics (MD) and quantum chemical calculations, such as Density Functional Theory (DFT), offers a detailed view of chemical transformations. While specific studies focusing solely on Dimethyl isophthalate (B1238265) are not abundant, research on related phthalate (B1215562) esters provides a strong basis for understanding its likely reaction pathways.
Quantum chemical calculations are instrumental in elucidating the intricacies of chemical reactions. By modeling the electronic structure of molecules, these methods can predict the feasibility and kinetics of various transformations. For instance, DFT can be employed to analyze the impact of electron addition or subtraction on the chemical bonds within a molecule, thereby predicting which bonds are most likely to break during a degradation process. This approach helps in identifying potential reaction pathways and intermediate products.
In the context of environmental degradation, the hydrolysis of the ester groups is a key reaction for Dimethyl isophthalate. While direct quantum chemical studies on DMIP hydrolysis are not extensively reported, the principles of such calculations are well-established. These studies typically involve modeling the interaction of water molecules with the ester functional groups and calculating the energy barriers for the reaction to proceed. The inclusion of multiple water molecules in the calculations can be crucial, as they can stabilize transition states and lower the energy barriers for the reaction.
Furthermore, research on the photocatalytic degradation of the closely related Dimethyl phthalate (DMP) provides valuable insights into potential reaction mechanisms for DMIP. In such studies, the focus is on the interaction with reactive oxygen species and the subsequent oxidation of the molecule. The degradation can proceed through the oxidation of the alkyl chain.
The table below summarizes key aspects of computational approaches used to study the reaction mechanisms of phthalate esters, which are applicable to this compound.
| Computational Method | Application to Reaction Mechanisms | Key Insights |
| Density Functional Theory (DFT) | Elucidation of electronic structure changes during reactions. | Prediction of bond-breaking and bond-forming events, identification of reaction intermediates and transition states. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time. | Understanding the role of solvent and molecular motion in facilitating chemical reactions. |
| Ab initio methods | High-accuracy calculations of molecular energies and properties. | Benchmarking results from less computationally expensive methods like DFT. |
Modeling of Intermolecular Interactions and Supramolecular Assembly
The way this compound molecules interact with each other and with other molecules in their environment is crucial for understanding its physical properties and its behavior in biological and environmental systems. Computational modeling is a key tool for investigating these intermolecular interactions and the resulting supramolecular assemblies.
Studies on substituted derivatives of this compound have shed light on the types of intermolecular forces that govern its crystal packing and supramolecular aggregation. For example, in dimethyl 5-iodoisophthalate, the crystal structure is stabilized by a three-dimensional network of C—H⋯O=C hydrogen bonds and I⋯O=C interactions. In contrast, dimethyl 5-ethynylisophthalate forms a two-dimensional supramolecular assembly through C—Hethynyl⋯O=C hydrogen bonds and π–π stacking interactions between the aromatic rings nih.gov. These findings suggest that similar interactions, particularly C—H⋯O hydrogen bonds and π–π stacking, are important in the supramolecular structure of this compound.
Molecular dynamics simulations can be used to explore the aggregation behavior of molecules in different environments. For instance, MD simulations have been employed to study the adsorption of phthalate esters onto surfaces like clay minerals. These simulations reveal how the molecules orient themselves on the surface and the nature of the interactions involved. Such studies can also provide insights into the aggregation of this compound in solution or at interfaces. The aggregation process is often driven by a combination of hydrophobic interactions and more specific interactions like hydrogen bonding and π-π stacking.
The following table summarizes the key intermolecular interactions that can be modeled for this compound and their significance.
| Interaction Type | Description | Significance in Supramolecular Assembly |
| C—H⋯O Hydrogen Bonds | Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom. | Contribute to the stability of the crystal lattice and molecular aggregates. |
| π–π Stacking | Non-covalent interaction between aromatic rings. | Plays a significant role in the packing of molecules in the solid state and in the formation of aggregates in solution. |
| Van der Waals Forces | Weak, non-specific attractive forces between molecules. | Important for the overall cohesion of the molecular assembly. |
| Dipole-Dipole Interactions | Electrostatic interactions between polar molecules. | Influence the orientation of molecules within an aggregate. |
Predictive Models for Environmental Fate and Biodegradation Kinetics
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are essential for assessing the environmental fate and potential for biodegradation of chemicals like this compound. These models establish a mathematical relationship between the chemical structure of a compound and its environmental properties and behavior.
The environmental fate of a chemical describes its transport, transformation, and accumulation in different environmental compartments such as air, water, and soil. For this compound, its environmental fate is influenced by its physical and chemical properties. Based on a model of gas/particle partitioning of semivolatile organic compounds, this compound is expected to exist primarily as a vapor in the atmosphere. In the vapor phase, it is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 25 days nih.gov.
In aquatic environments, this compound is not expected to significantly adsorb to suspended solids and sediment. The potential for bioconcentration in aquatic organisms is considered low. Studies on the environmental fate of Dimethyl phthalate esters under sulfate-reducing conditions have shown that this compound may not be fully mineralized but can be transformed into monomethyl isophthalate and isophthalic acid nih.gov.
QSAR models can be used to predict the rate of biodegradation of chemicals. These models use molecular descriptors, which are numerical representations of the chemical structure, to correlate with experimentally determined biodegradation rates. While specific QSAR models developed exclusively for this compound are not widely reported, general models for aromatic compounds and esters are applicable.
The table below presents some key parameters related to the environmental fate of this compound, often estimated using predictive models.
| Parameter | Predicted Value/Behavior | Significance for Environmental Fate |
| Atmospheric Half-life | ~25 days (reaction with hydroxyl radicals) | Indicates moderate persistence in the atmosphere. |
| Bioconcentration Factor (BCF) | Low | Suggests a low potential for accumulation in aquatic organisms. |
| Soil Adsorption Coefficient (Koc) | Low | Indicates high mobility in soil and a potential for leaching into groundwater. |
| Biodegradation | Can be transformed to monomethyl isophthalate and isophthalic acid under certain conditions. | The complete mineralization may be slow and dependent on the microbial community. |
Biomedical and Life Science Applications of Dimethyl Isophthalate and Derivatives
Research in Biochemical Assay Reagents and Organic Probes
While not a conventional biochemical assay reagent itself, derivatives of the isophthalate (B1238265) structure are proving valuable in the design of sophisticated organic probes for the detection and quantification of biologically significant analytes. These probes are instrumental in understanding complex biological processes at a molecular level.
Recent research has focused on the development of isophthalate-based fluorescent chemosensors. These sensors are designed to exhibit changes in their fluorescent properties upon binding to specific metal ions, enabling their detection in biological and environmental samples. For instance, a fluorescent chemosensor derived from 5-aminoisophthalate has been synthesized and shown to be highly selective for copper ions (Cu²⁺). This probe demonstrates a notable enhancement in its emission intensity upon binding to Cu²⁺, with a 2:1 ligand-to-metal stoichiometry. The limit of detection for this sensor was determined to be 8.82 μM, showcasing its potential for sensitive detection of this essential yet potentially toxic metal ion in various applications rsc.org.
Similarly, a 2-hydroxy-5-methylisophthalaldehyde-based chemosensor has been developed for the dual detection of both zinc (Zn²⁺) and copper (Cu²⁺) ions. These two transition metals are the most abundant in the human body after iron and play critical roles in numerous biological processes. This particular sensor offers the advantage of being a fluorescent-colorimetric probe, meaning it provides both a fluorescent and a visible color change upon ion binding, which can be advantageous for different detection methodologies. Its high sensitivity makes it a promising tool for applications in live cell imaging, allowing for the visualization of these important cations within a cellular environment researchgate.net.
The development of such isophthalate-based probes underscores the potential of this chemical scaffold in creating highly specific and sensitive tools for biochemical and cellular research.
Development of Biomaterials and Biocompatible Polymers
One of the most significant areas of biomedical application for dimethyl isophthalate is in the synthesis of polyesters for use as biomaterials and biocompatible polymers. These materials are designed to be used in medical devices, for tissue engineering, and in drug delivery systems, where compatibility with biological systems is paramount.
Biodegradable polymers are of particular interest as they can be broken down by the body over time, eliminating the need for surgical removal of an implant. Aromatic polyesters, which can be synthesized using this compound, offer enhanced thermal, mechanical, and hydrolytic stability compared to their aliphatic counterparts, making them suitable for applications requiring long-term performance nih.gov.
An example of a biodegradable polymer synthesized using an isophthalate derivative is poly(isophthalic anhydride). This class of polymers is noted for its biocompatibility and has been investigated for use in controlled drug delivery systems nih.gov. The rate of degradation of these polymers can be tuned by modifying their chemical structure, allowing for the controlled release of an encapsulated drug over a desired period.
Furthermore, copolymers containing isophthalate units are being developed for specific medical applications. For instance, biodegradable implants for controlled drug release have been fabricated from copolymers such as poly(lactic-co-glycolic acid) (PLGA) and polylactide (PLA) d-nb.inforesearchgate.net. While not directly synthesized from DMIP in all cases, the principles of using aromatic dicarboxylic acids to modify the properties of these polyesters are well-established. The inclusion of aromatic units can enhance the mechanical strength and modulate the degradation rate of the resulting biomaterial.
The versatility of this compound as a monomer allows for the creation of a wide range of polyesters with tailored properties, making it a valuable component in the ongoing development of advanced biomaterials for a variety of medical applications, from biodegradable sutures to scaffolds for tissue regeneration mdpi.comnanochemres.org.
Industrial Chemistry, Sustainability, and Economic Research Perspectives
Process Optimization and Scale-Up Investigations for Dimethyl Isophthalate (B1238265) Production
The industrial production of dimethyl isophthalate typically involves the esterification of isophthalic acid with methanol (B129727). Research in this area focuses on optimizing reaction conditions and improving purification techniques to enhance yield, purity, and cost-effectiveness. While specific literature on this compound process optimization is detailed, analogous processes for its isomer, dimethyl terephthalate (B1205515) (DMT), provide insights into common industrial challenges and solutions.
Process optimization for aromatic dimethyl esters often targets several key areas:
Reaction Kinetics: Studies investigate the influence of temperature, pressure, and catalyst concentration on the reaction rate to maximize the conversion of isophthalic acid.
Catalyst Systems: The development of more efficient and reusable catalysts is a primary goal to reduce costs and environmental impact.
Purification Technologies: Distillation and crystallization are critical steps for achieving the high purity required for polymerization applications. Innovations in melt crystallization, for example, have been shown to improve the efficiency of purifying DMT and can be applied to DMIP production. researchgate.net An improved process for DMT, which could be adapted for DMIP, combines optimized reaction and distillation technology with melt crystallization. researchgate.net This approach allows for significant capacity increases and can be more economical in terms of both investment and production. researchgate.net
For scale-up, moving from laboratory or pilot-plant scale to full industrial production, engineers must address challenges related to heat and mass transfer, reactor design, and the handling of large volumes of reactants and products. The equipment used in these processes, such as reactors and distillation columns, must be constructed from materials that can withstand the corrosive nature of the reactants at high temperatures, with stainless steel being a common choice. researchgate.net
Sustainable Production Strategies and Waste Valorization in Isophthalate Chemistry
Sustainability in isophthalate chemistry is a growing area of research, driven by the need to reduce reliance on fossil fuels and minimize environmental impact. Key strategies include the use of renewable feedstocks and the development of circular economy models through waste valorization.
Researchers have developed sustainable routes for producing copolyester monomers from biomass, using plant-based feedstocks like acrylate (B77674) and acetaldehyde. cas.cn This approach offers a potential alternative to petroleum-derived xylene for producing the precursors to isophthalates. cas.cn Life cycle assessments of these biomass-based routes suggest a potential reduction in carbon footprint compared to traditional methods. cas.cn
Another significant area of research is the valorization of plastic waste. Phthalate (B1215562) and isophthalate esters are key components of many plastics, such as polyethylene (B3416737) terephthalate (PET). Innovative chemical recycling processes are being developed to break down waste plastics into their constituent monomers, including isophthalic acid derivatives. rsc.org For instance, Loop Industries has a patented technology that depolymerizes waste PET plastic and polyester (B1180765) fiber into its base monomers, dimethyl terephthalate (DMT) and monoethylene glycol (MEG), which can then be purified and re-polymerized into virgin-quality plastic. accessnewswire.com This "closing the loop" approach is central to the circular economy.
Furthermore, research into the catalytic revalorization of plastic waste containing phthalate plasticizers aims to convert these potentially toxic compounds into valuable simple aromatics like phthalic acid, benzoic acid, or benzene (B151609). doaj.orgfrontiersin.org These processes often utilize heterogeneous catalysts in environmentally benign solvents like water, achieving near-quantitative yields of valuable chemical feedstocks. doaj.orgfrontiersin.orgresearchgate.net The biodegradation of this compound by various microorganisms is also being studied, which could lead to bioremediation strategies for contaminated environments. ethz.chhku.hk
Economic and Market Dynamics in Academic Research
Analysis of Market Trends and Growth Projections
The global market for this compound is experiencing steady growth, driven by its versatile applications in the production of high-performance polymers and resins. These materials are critical in numerous industries, including packaging, automotive, textiles, electronics, and construction. mytravaly.com
Market analyses project significant expansion for the this compound market. The global market size was valued at approximately USD 1.4 billion in 2024 and is projected to reach USD 2.3 billion by 2032, growing at a compound annual growth rate (CAGR) of 6.4% during the forecast period. mytravaly.com This growth is propelled by several key factors:
Automotive Sector: Use in high-performance plastics for producing lightweight and fuel-efficient vehicles. mytravaly.com
Packaging Industry: Application in durable films, bottles, and rigid containers. mytravaly.com
Construction: Increasing need for high-performance adhesives, sealants, and protective coatings. mytravaly.com
Electronics: Demand for specialty insulating materials. mytravaly.com
Textiles: Role in the production of polyester fibers. mytravaly.com
Geographically, the Asia-Pacific region, particularly China and India, dominates global consumption due to its large-scale textile and plastic processing industries. mytravaly.com Europe also represents a significant market share, accounting for approximately 28% in 2024, driven by its established chemical manufacturing sector and a focus on sustainable materials. mytravaly.com North America maintains a strong position supported by demand from the industrial coatings and packaging sectors. mytravaly.com
| Year | Market Value (USD Billion) | Projected CAGR (2024-2032) |
|---|---|---|
| 2024 | 1.4 | 6.4% |
| 2032 (Projected) | 2.3 |
Innovation and Technological Advancement in the this compound Sector
Continuous innovation in chemical processes has led to significant improvements in the efficiency, quality, and sustainability of this compound production. mytravaly.com Key technological advancements are focused on catalysis, synthesis routes, and recycling technologies.
The adoption of advanced catalytic methods is improving reaction yields and reducing waste streams. mytravaly.com There is a growing emphasis on developing environmentally safer synthesis routes to minimize the environmental footprint of production. mytravaly.com
In the realm of recycling and sustainability, groundbreaking technologies are emerging. As mentioned, Loop Industries' technology depolymerizes low-value waste PET plastic into its fundamental monomers. accessnewswire.com This process allows for the production of high-purity Loop™ DMT from 100% recycled content, which can be used in high-performance materials for industries like automotive and specialty polymers. accessnewswire.com This type of chemical recycling represents a major technological leap, enabling a circular economy for plastics and providing a sustainable source for chemical intermediates like dimethyl esters.
Intellectual Property Landscape and Patent Analysis in this compound Research
The intellectual property landscape for this compound and related compounds is characterized by patents covering manufacturing processes, purification methods, and applications, particularly in the polymer industry. A patent landscape analysis provides insights into innovation trends, key players, and areas of technological development. wipo.int
Patents related to the production of aromatic dimethyl esters often focus on:
Esterification Processes: Novel methods for the continuous esterification of the corresponding carboxylic acid (like isophthalic acid) with methanol, often in the gas phase or using specific catalytic systems to improve yield and purity. google.com
Purification Techniques: Inventions related to the purification of the final product, which is crucial for its use in polymerization where impurities can affect the final polymer's properties.
Catalyst Development: Patents for new catalysts that increase reaction efficiency, are more environmentally friendly, or have a longer operational life.
Major chemical companies are significant players in the patent landscape for commodity and specialty chemicals. Companies like BASF and Dow have historically held strong patent portfolios in chemical technologies. lexisnexisip.com An analysis of patenting activity can reveal the strategic focus of different companies, whether it's on cost reduction, product quality improvement, or developing new, sustainable production routes.
In recent years, there has been a notable increase in patents related to the chemical recycling of plastics to produce monomers like DMT. accessnewswire.com These patents are crucial for companies looking to commercialize technologies that support a circular economy. The analysis of such patents can highlight the key technological hurdles and solutions in converting plastic waste back into valuable chemical feedstocks.
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Novel Dimethyl Isophthalate-Based Polymer Architectures
The synthesis of specialty polymers such as polyesters and polycarbonates remains a primary application of dimethyl isophthalate (B1238265). mytravaly.com Future research is increasingly focused on the development of novel polymer architectures with tailored properties. One promising area is the creation of biodegradable aliphatic-aromatic random copolymers. For instance, high molecular weight poly(butylene carbonate-co-isophthalate)s (PBCIs) have been synthesized from 1,4-butanediol (B3395766), this compound, and dimethyl carbonate. The incorporation of DMIP units into aliphatic polycarbonates has been shown to significantly improve the thermal and optical properties, as well as the gas barrier performance of the resulting copolymers. rsc.org By adjusting the DMIP content, researchers can control the crystallinity of the polymer, leading to materials that can be fully amorphous with high transparency. rsc.org
Further research is also being directed towards the synthesis of high-performance polyesters. This includes the creation of terpolyesters like poly(ethylene terephthalate-co-isophthalate-co-5-tert-butylisophthalate) and polyesters containing sulfonate groups. alfachemic.com The goal is to develop materials with enhanced thermal resistance, superior flexibility, and improved mechanical properties for demanding applications in the automotive and aerospace industries. mytravaly.com Another innovative approach involves the use of bioderived diester monomers in conjunction with DMIP to create copolyesters with enhanced degradability without a significant loss of thermal stability. plu.mxacs.org
| Polymer Architecture | Key Monomers | Notable Properties | Potential Applications |
| Poly(butylene carbonate-co-isophthalate) (PBCI) | 1,4-butanediol, this compound, Dimethyl carbonate | Improved thermal and optical properties, enhanced gas barrier performance, tunable crystallinity and biodegradability. rsc.org | Eco-friendly packaging films. rsc.org |
| Terpolyesters | Poly(ethylene terephthalate-co-isophthalate-co-5-tert-butylisophthalate) | High performance, durability. alfachemic.com | Automotive components, specialty resins. researchgate.net |
| Sulfonated Polyesters | This compound, various diols and sulfonic acid monomers | Modified dyeability, improved adhesion. | Fibers, coatings. |
| Copolyesters with Bio-derivatives | Dimethyl phthalate (B1215562), bioderived diester monomers (e.g., from camphor (B46023) and tartaric acid) | Enhanced hydrolytic degradation, comparable thermal stability to homopolyesters. plu.mxacs.org | Biodegradable engineering plastics. plu.mx |
Integration of this compound Chemistry with Emerging Technologies
The future of this compound chemistry is intrinsically linked to emerging technologies that promise more efficient and sustainable production methods, as well as novel applications. Innovations in catalytic processes and the development of environmentally safer synthesis routes are key areas of focus. mytravaly.com These advancements aim to reduce waste, improve reaction yields, and lower the environmental impact of DMIP production. mytravaly.com
Furthermore, the integration of DMIP into advanced materials for high-tech applications is a significant research trajectory. In the electronics sector, DMIP derivatives are crucial for producing insulating materials and performance plastics. mytravaly.com The push towards lightweight and fuel-efficient vehicles in the automotive industry is also driving demand for high-performance plastics derived from DMIP. mytravaly.com
As sustainability becomes a more pressing global concern, the development of bio-based alternatives to traditional petrochemical feedstocks is gaining traction. mytravaly.com Research into renewable feedstocks for the production of isophthalic acid and its esters, including DMIP, is an emerging field that could revolutionize the chemical industry. This shift aligns with global environmental goals and presents new opportunities for innovation in sustainable chemistry. mytravaly.com
Cross-Disciplinary Research at the Interface of Materials, Environmental, and Biomedical Sciences
The unique properties of this compound and its polymeric derivatives position them at the nexus of materials science, environmental science, and biomedical sciences, creating a fertile ground for interdisciplinary research.
Materials and Environmental Science: The biodegradability of certain DMIP-based polymers is a key area of cross-disciplinary research. Studies have shown that the biodegradation rate of polymers like poly(butylene carbonate-co-isophthalate) can be controlled by adjusting the DMIP content. rsc.org This offers a pathway to designing plastics for packaging and other applications with a reduced environmental footprint. rsc.org Research on the microbial degradation of DMIP and its isomers in various environments, such as deep-ocean sediments, provides valuable insights into the environmental fate of these compounds. researchgate.net Some studies indicate that the complete mineralization of phthalate esters may require the cooperation of different microorganisms. researchgate.net
Materials and Biomedical Science: In the biomedical field, biodegradable polymers are extensively explored for a variety of applications, including drug delivery, tissue engineering, and medical implants. researchgate.netnih.gov The versatility of polyesters derived from monomers like DMIP makes them suitable candidates for these applications. For instance, the controlled degradation of these polymers is crucial for the sustained release of drugs over time. josorge.com Research into the use of DMIP-based polymers in ophthalmic drug delivery systems aims to prolong drug retention time and improve bioavailability. researchgate.net Furthermore, derivatives of DMIP, such as dimethyl 5-formylisophthalate, are used as intermediates in the synthesis of metal-organic frameworks (MOFs), which have potential applications in targeted drug delivery. cd-bioparticles.net
The development of novel biomaterials often involves creating composites by blending DMIP-based polymers with other biodegradable materials to achieve desired mechanical properties and degradation kinetics for applications like tissue engineering scaffolds. nih.gov This interdisciplinary approach is essential for advancing the design of next-generation medical devices and therapeutic systems.
Q & A
Q. What are the key physicochemical properties of DMI critical for experimental design?
DMI (C10H10O4) is characterized by a melting point of 66–69°C, boiling point of 124°C (at 12 mmHg), and low water solubility. Its density (1.1477 g/cm³) and flash point (138°C) necessitate controlled storage conditions to prevent degradation and flammability risks. These properties influence solvent selection (e.g., ethanol for recrystallization) and reaction setups requiring inert atmospheres .
Q. How can DMI be synthesized and purified for laboratory-scale research?
DMI is synthesized via esterification of isophthalic acid with methanol under acid catalysis. A documented method involves refluxing 5-carbomethoxy-2-pyrone and methyl propiolate in xylene for 90 hours, yielding a 40% crude product. Purification involves recrystallization from 95% ethanol and Skellysolve B (a hydrocarbon solvent), achieving >98% purity confirmed by NMR and melting point (67–68°C) .
Q. What safety protocols are essential for handling DMI in laboratory settings?
- PPE : Impermeable gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid aerosol formation.
- Spill Management : Absorb spills with silica gel or sand, followed by disposal as hazardous waste.
- Storage : Seal containers in cool, dry conditions away from oxidizers .
Q. Which analytical methods are recommended for quantifying DMI in environmental samples?
Use GC-MS with a DB-5 column for separation and quantification. For aqueous samples, solid-phase extraction (C18 cartridges) is advised due to DMI’s low solubility. Calibration curves (0.1–100 ppm) show linearity (R² > 0.99) with a detection limit of 0.05 ppm .
Advanced Research Questions
Q. How do microbial consortia degrade DMI, and what metabolic pathways are involved?
Arthrobacter and Rhodococcus species hydrolyze DMI to isophthalic acid via esterase activity. Further degradation involves the ortho-cleavage pathway, producing protocatechuate intermediates. Genome analysis of Comamonas sp. USTBZA1 reveals genes encoding phthalate dioxygenase (phtA) and decarboxylases, critical for mineralization .
Q. What computational models predict DMI’s environmental persistence and toxicity?
Molecular dynamics simulations (e.g., GROMACS) assess DMI’s binding affinity to soil organic matter (log Koc = 2.8). QSAR models predict acute aquatic toxicity (LC50 for Daphnia magna: 12 mg/L). These models guide risk assessments but require validation against experimental ecotoxicity data .
Q. How can contradictory data on DMI’s photodegradation efficiency be resolved?
Discrepancies in half-life under UV (e.g., 4 vs. 8 hours) arise from variations in light intensity (50–200 W/m²) and catalyst type (TiO2 vs. WO3/graphene). Standardize testing using ISO 10678:2010 protocols, and employ LC-MS to identify secondary byproducts (e.g., monomethyl isophthalate) that inhibit degradation .
Q. What strategies improve DMI’s biodegradation in anaerobic wastewater systems?
Bioaugmentation with Methylobacterium mesophilicum Sr enhances DMI breakdown under low oxygen (DO < 0.5 mg/L). Optimize C:N:P ratios (100:5:1) and pH (6.5–7.5) to sustain microbial activity. Metagenomic profiling can identify keystone species for consortium design .
Methodological Guidelines
Q. How should researchers design experiments to assess DMI’s endocrine-disrupting potential?
- In vitro : Use ERα/ERβ transactivation assays (e.g., MELN cells) with 17β-estradiol as a positive control.
- In vivo : Zebrafish embryo assays (OECD 236) at concentrations of 1–100 µM, monitoring vitellogenin induction.
- Data Normalization : Include solvent controls (e.g., DMSO ≤0.1%) to eliminate artifacts .
Q. What are best practices for reporting DMI data in publications?
- Synthesis : Detail catalyst concentration (e.g., H2SO4 at 0.5 mol%), reaction time, and purity metrics.
- Degradation Studies : Report kinetic constants (e.g., kobs from pseudo-first-order models) and matrix effects (e.g., humic acid interference).
- Compliance : Adhere to ICMJE guidelines for chemical sourcing (e.g., Sigma-Aldrich batch numbers) and statistical methods (e.g., ANOVA with Tukey post-hoc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
